molecular formula C15H13N3OS B2868060 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 948165-69-3

3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2868060
CAS No.: 948165-69-3
M. Wt: 283.35
InChI Key: QNPNNPGTGWQXDL-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a methylphenyl moiety

Preparation Methods

The synthesis of 3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Thieno[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, and a pyridine derivative.

  • Introduction of the Amino Group: : The amino group can be introduced through a nitration reaction followed by reduction.

  • Attachment of the Methylphenyl Moiety: : This step involves a substitution reaction where the methylphenyl group is attached to the nitrogen atom of the pyridine ring.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions are common, where different groups can replace the existing ones on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

  • Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

  • Medicine: : It has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent.

  • Industry: : The compound's unique properties make it useful in the development of new materials and industrial applications.

Comparison with Similar Compounds

When compared to similar compounds, 3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique structure and properties. Similar compounds include other thieno[2,3-b]pyridine derivatives and various amino-substituted phenyl compounds

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Properties

IUPAC Name

3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-4-2-5-10(8-9)18-14(19)13-12(16)11-6-3-7-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNNPGTGWQXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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